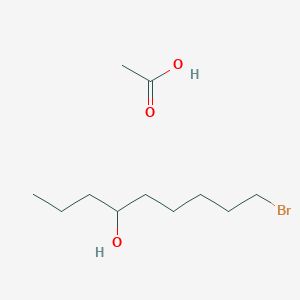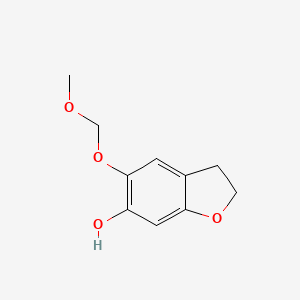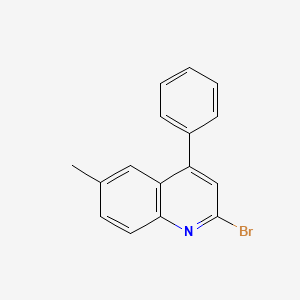
6-Hydroxybenzene-1,2,4-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Hydroxybenzene-1,2,4-tricarboxylic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 1,2,4-trimethylbenzene using strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance efficiency and reduce costs. Catalysts such as vanadium pentoxide (V2O5) can be employed to facilitate the oxidation of 1,2,4-trimethylbenzene. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxybenzene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
Oxidation: Formation of 6-ketobenzene-1,2,4-tricarboxylic acid.
Reduction: Formation of 6-hydroxybenzene-1,2,4-tricarboxylic alcohol.
Substitution: Formation of 6-halobenzene-1,2,4-tricarboxylic acid.
Aplicaciones Científicas De Investigación
6-Hydroxybenzene-1,2,4-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and metal-organic frameworks (MOFs).
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mecanismo De Acción
The mechanism of action of 6-hydroxybenzene-1,2,4-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and coordinate with metal ions. This interaction can modulate enzyme activities and influence biochemical pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Trimellitic acid (benzene-1,2,4-tricarboxylic acid): Similar structure but lacks the hydroxyl group.
Hemimellitic acid (benzene-1,2,3-tricarboxylic acid): Different arrangement of carboxylic acid groups.
Trimesic acid (benzene-1,3,5-tricarboxylic acid): Different arrangement of carboxylic acid groups.
Uniqueness
6-Hydroxybenzene-1,2,4-tricarboxylic acid is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for applications requiring specific interactions with other molecules or metal ions .
Propiedades
Número CAS |
113665-35-3 |
|---|---|
Fórmula molecular |
C9H6O7 |
Peso molecular |
226.14 g/mol |
Nombre IUPAC |
6-hydroxybenzene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C9H6O7/c10-5-2-3(7(11)12)1-4(8(13)14)6(5)9(15)16/h1-2,10H,(H,11,12)(H,13,14)(H,15,16) |
Clave InChI |
ZMPSHRMZKUPMOM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 5-amino-2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B13869240.png)



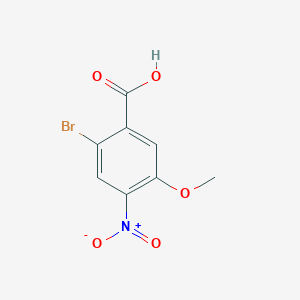
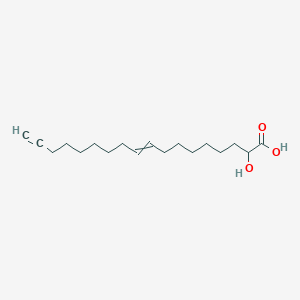
![[4-[1-(1H-imidazol-5-yl)ethyl]-3-methylpyridin-2-yl]methanol](/img/structure/B13869263.png)

